Ipecac syrup Ipecac syrup
Brand Name: Vulcanchem
CAS No.: 8012-96-2
VCID: VC0191550
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Ipecac syrup

CAS No.: 8012-96-2

Cat. No.: VC0191550

Molecular Formula:

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* For research use only. Not for human or veterinary use.

Ipecac syrup - 8012-96-2

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CAS No. 8012-96-2

Introduction

Botanical Origin and Chemical Composition

Ipecac syrup is derived from the dried rhizome and roots of the ipecacuanha plant (Carapichea ipecacuanha, formerly classified as Cephaelis ipecacuanha). The plant is native to parts of Central and South America, where it has been harvested for centuries for medicinal purposes .

The principal pharmacologically active constituents of ipecac syrup are alkaloids, with emetine and cephaeline (also spelled cephaline) being the predominant compounds responsible for its therapeutic and toxic effects. These alkaloids comprise approximately 2% of the dried root and rhizome material . The commercial preparation typically contains glycerin, sugar (forming the syrup base), and preservatives such as methylparaben to extend shelf life.

Historical Context

The medicinal use of ipecac has been documented for over 300 years, with applications that have evolved significantly throughout medical history . Initially recognized for its emetic properties by indigenous populations in South America, ipecac was subsequently introduced to European medicine where it gained prominence as both an emetic and a treatment for dysentery. The emetine component specifically has been utilized in the treatment of amebiasis, demonstrating the diverse applications of compounds derived from this plant source .

Pharmacological Properties

Mechanism of Action

Ipecac syrup induces vomiting through two distinct but complementary mechanisms:

  • Local gastric irritation: The alkaloid components directly stimulate the gastric mucosa, triggering the vomiting reflex .

  • Central nervous system activation: Following systemic absorption, the active compounds stimulate the chemoreceptor trigger zone (CTZ) in the medulla oblongata, further promoting the emetic response .

These dual mechanisms ensure a relatively reliable emetic effect, which has been the basis for ipecac's historical use in toxicology and emergency medicine.

Pharmacokinetics

The pharmacokinetic profile of ipecac syrup is characterized by:

  • Onset of action: Emesis typically occurs within 15-30 minutes following oral administration .

  • Duration of effect: Emetic effects may persist for up to one hour in some individuals .

  • Absorption: The alkaloids are absorbed systemically, though the rate and extent of absorption vary considerably between individuals .

  • Elimination: Emetine, one of the principal alkaloids, exhibits prolonged elimination kinetics and may be detectable in urine for several weeks following chronic administration .

This extended tissue retention, particularly of emetine, contributes significantly to the cumulative toxicity observed with repeated dosing regimens.

Efficacy Studies

Animal Studies

Multiple animal studies have evaluated the efficacy of ipecac syrup in removing ingested substances from the gastrointestinal tract. These investigations have consistently demonstrated that the effectiveness of ipecac-induced emesis is highly variable and time-dependent .

Results from four animal studies revealed mean recovery of ingested material ranging from 17.5% to 62.0% . When ipecac was administered within 30 minutes of substance ingestion, mean recovery rates were 45.6%, 44.0%, 19.0%, and varying rates of 42.2%, 17.5%, and 52.1% across different experimental protocols . Administration at 60 minutes post-ingestion yielded lower recovery rates of 36.8% and 31.0% in two separate studies .

Human Volunteer Studies

Eleven volunteer studies further investigated ipecac's capacity to prevent absorption of marker substances . These investigations demonstrated similar time-dependent efficacy patterns:

  • Administration at 5 minutes post-ingestion:

    • Mean recovery rates of 54.1% and 83.0% in two studies

    • Reduction in plasma marker concentrations to 21.0%, 31.0%, and 48.0% of control in one study

    • Reduction to 25.0% and 40.0% of control in another study

    • 67% reduction in acetaminophen bioavailability

  • Administration at 10 minutes post-ingestion:

    • Mean recovery rates of 28.4% in one study

    • Recovery rates of 46.9% or 47.2% in another study

  • Administration at 30 minutes post-ingestion:

    • Mean recovery of 59.0% in one investigation

    • For acetaminophen, significant reduction in mean peak serum concentration to 4.4±1.5 mg/L compared to control values of 14.9±2.0 mg/L when ipecac was administered at 5 minutes

    • No statistically significant reduction in mean peak serum concentration when ipecac was administered at 30 minutes post-acetaminophen ingestion

The collective evidence from these controlled studies reveals that ipecac's efficacy is optimal when administered within minutes of substance ingestion, with rapidly diminishing returns as the time interval increases.

Clinical Applications and Limitations

Historical Applications

Historically, ipecac syrup was widely recommended for the emergency management of various poisonings, particularly in pediatric populations. The rationale behind this approach was the presumed benefit of removing toxic substances from the stomach before significant absorption could occur .

For many decades, ipecac was a standard component of home first aid kits, particularly in households with young children. Pediatricians routinely recommended keeping ipecac in the home for immediate administration following potential poisoning incidents .

Current Status in Medical Practice

Contemporary medical practice has largely abandoned routine use of ipecac syrup for several compelling reasons:

  • Limited evidence of clinical benefit: Despite extensive research, no clinical studies have conclusively demonstrated improved outcomes for poisoned patients treated with ipecac .

  • Delayed definitive care: Administration of ipecac has been shown to delay the implementation of more effective interventions, including activated charcoal administration. One study demonstrated that patients receiving ipecac experienced significantly longer delays before receiving activated charcoal (2.6 hours versus 0.9 hours) and extended emergency department stays (4.1 hours versus 3.4 hours) .

  • Interference with other treatments: Ipecac may diminish the effectiveness of oral antidotes, activated charcoal, and whole bowel irrigation protocols .

  • Specific treatment failures: Case reports have documented instances where ipecac failed to remove toxic substances effectively. One notable example involved a 23-month-old child who required emergency gastrotomy to remove an iron tablet bezoar after ipecac-induced emesis failed to clear ingested iron supplements .

Special Considerations in Antiemetic Ingestions

Despite theoretical concerns that ipecac might be ineffective following antiemetic ingestion, clinical evidence suggests otherwise. Research indicates that ipecac syrup remains effective as an emetic even in cases where antiemetics have been ingested, functioning with comparable efficacy to situations involving other drug ingestions .

Position Statements from Medical Organizations

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